Salicylaldehyde

説明

Historical Background and Discovery

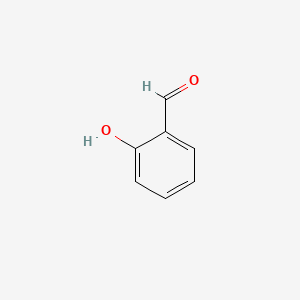

Salicylaldehyde (2-hydroxybenzaldehyde, C₆H₄(OH)CHO) was first synthesized in 1876 through the Reimer–Tiemann reaction, a landmark discovery by chemists Karl Reimer and Ferdinand Tiemann. This reaction involves the ortho-formylation of phenol using chloroform and a strong base (e.g., sodium hydroxide), producing this compound alongside para-hydroxybenzaldehyde as a minor product. The reaction mechanism proceeds via the generation of dichlorocarbene intermediates, which selectively attack the electron-rich phenoxide ion at the ortho position. By the early 20th century, industrial production methods emerged, notably the condensation of phenol with formaldehyde followed by oxidation—a process still relevant today.

The compound’s natural occurrence in buckwheat (Fagopyrum esculentum) and defensive secretions of leaf beetles (Chrysomelina spp.) was identified later, confirming its biological significance. Its characteristic almond-like aroma facilitated early applications in perfumery, while its reactivity laid the foundation for synthetic chemistry advancements.

Significance in Organic Chemistry

This compound serves as a versatile synthon in organic synthesis due to its dual functional groups (aldehyde and phenolic hydroxyl) and ortho-directing effects. Key applications include:

Its ability to form stable metal complexes has revolutionized coordination chemistry. For example, cobalt(II) and copper(II) this compound Schiff base complexes exhibit selective cytotoxicity against cisplatin-resistant lung cancer cells (IC₅₀ = 0.97–3.31 μM). These complexes induce apoptosis via mitochondrial dysfunction and autophagy modulation, showcasing their therapeutic potential.

Position within the Hydroxybenzaldehyde Isomer Family

This compound is one of three hydroxybenzaldehyde isomers, distinguished by the hydroxyl group’s position on the benzene ring:

The intramolecular hydrogen bond in this compound stabilizes its planar conformation, enhancing resonance effects and altering reactivity compared to its meta and para isomers. This unique feature enables selective ortho-functionalization, making it indispensable in multicomponent reactions (MCRs) for constructing heterocycles like benzoxazoles and chromones.

General Overview of Research Trends

Recent research focuses on three domains:

Emerging studies explore this compound’s role in synthesizing antifungal agents (e.g., dihydrobenzoxepine-pyridine hybrids with MIC = 19 µg/mL against Cryptococcus neoformans) and biodegradable polymers. Advances in computational chemistry further enable rational design of derivatives with tailored electronic and steric properties.

Structure

3D Structure

特性

IUPAC Name |

2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQUZDBALVYZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29734-89-2 | |

| Record name | Benzaldehyde, 2-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29734-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1021792 | |

| Record name | Salicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999), Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline], Liquid, colourless to straw coloured oily liquid with a pungent, bitter, almond-like odour | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Salicyladehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/817/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

386 °F at 760 mmHg (USCG, 1999), 197 °C, 196.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

172 °F (USCG, 1999), ca.78 °C (172 °F) - closed cup | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water, 1.7X10+4 mg/L at 86 °C, Slightly soluble in water, Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene, Soluble in most organic solvents and oils, 17 mg/mL at 86 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Salicyladehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/817/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.167 g/cu cm at 20 °C/4 °C, 1.159-1.170 | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicyladehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/817/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1) | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.09 mmHg at 90 °F (USCG, 1999), 0.59 [mmHg], 0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/ | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless, oily liquid or dark-red oil, Colorless to straw, oily liquid | |

CAS No. |

90-02-8, 27761-48-4 | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC187662 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SALICYLALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17K64GZH20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19.4 °F (USCG, 1999), -7 °C, 0.7 °C | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

合成経路と反応条件: サリチルアルデヒドは、いくつかの方法で合成できます。

ライマー・チーマン反応: この方法は、フェノールを塩化メチレンと水酸化ナトリウムおよび水酸化カリウムの存在下で加熱することを含みます。

ダフ反応: この方法は、ヘキサメチレンテトラミンと酸触媒を用いてフェノールをホルミル化する反応です.

フェノールとホルムアルデヒドの縮合: この方法は、ヒドロキシベンジルアルコールを生成し、これはその後サリチルアルデヒドに酸化されます.

工業的生産方法: サリチルアルデヒドの工業的生産は、その簡便さと比較的高い収率のために、通常はライマー・チーマン反応を用います .

化学反応の分析

Oxidation Reactions

-

Dakin Reaction Salicylaldehyde can be oxidized with hydrogen peroxide to produce catechol (1,2-dihydroxybenzene) .

-

With Hexacyanoferrate(III) In an alkaline medium, this compound is oxidized by hexacyanoferrate(III), leading to the formation of salicylic acid and Fe(CN)64− . The stoichiometry of this reaction indicates that two moles of hexacyanoferrate(III) are consumed per mole of this compound .

The product, salicylic acid, can be identified through spot tests, ether extraction, and IR spectroscopy, with a melting point of 157.8°C . IR absorption bands confirm the presence of carboxylic acid and hydroxyl groups .

Activation Parameters The activation parameters for the oxidation of this compound by hexacyanoferrate(III) in an aqueous alkaline medium have been determined using Arrhenius plots :

Parameter Value $$

E_a

^{-1}

\Delta H

^{-1}

\Delta S

^{-1}

^{-1}$$) | -178.15 |

-

Elbs Persulfate Oxidation This process yields gentisaldehyde (2,5-dihydroxybenzaldehyde) .

-

Autoxidation Aldehydes like this compound can react with air to form peroxo acids and subsequently carboxylic acids. This reaction is activated by light and catalyzed by transition metal salts and is autocatalytic. Antioxidants can be added to retard this autoxidation .

Condensation Reactions

-

Perkin Synthesis this compound is a precursor to coumarin through condensation with acetic anhydride .

-

With Amines this compound condenses with amines to form chelating ligands. For example, it reacts with ethylenediamine to produce salen and with hydroxylamine to form salicylaldoxime . A Schiff base ligand (N2O4) can be derived from the condensation reaction of an aromatic diamine and this compound .

-

Rap–Stoermer Condensation Etherification with chloroacetic acid followed by cyclisation gives benzofuran (coumarone). The first step in this reaction is the Rap–Stoermer condensation .

-

With Diethyl Malonate this compound condenses with diethyl malonate to yield 3-carbethoxycoumarin, a derivative of coumarin, via an aldol condensation .

Internal Hydrogen Bonding and Stability

The ortho positioning of the hydroxy and aldehyde groups in this compound leads to the formation of an internal hydrogen bond, where the hydroxy group acts as the hydrogen bond donor and the aldehyde as the acceptor . This internal hydrogen bond is strengthened when the aldehyde reacts with an amine to form an imine, further increasing the compound's stability and maintaining the molecule in a flat, planar configuration .

Polymerization

Aldehydes, including this compound, are prone to self-condensation or polymerization reactions, which are often exothermic and catalyzed by acid .

科学的研究の応用

Salicylaldehyde is a crucial compound with diverse applications in industrial, medicinal, and chemical fields . Its uses range from serving as an intermediate in the synthesis of perfumes and agricultural chemicals to acting as a chelating agent and a precursor for coumarin . this compound derivatives and Schiff bases exhibit a broad spectrum of biological activities, making them valuable in medicinal chemistry .

Industrial Applications

- Precursor to Coumarin: this compound is primarily used in the production of coumarin, a fragrance compound .

- Intermediates: It serves as an intermediate in synthesizing perfumes, agricultural chemicals, and chelating agents .

Medicinal and Pharmaceutical Applications

- Schiff Bases in Biological Activities: Schiff bases derived from this compound exhibit antifungal, antibacterial, antimalarial, antiproliferative, anti-inflammatory, antiviral, and antipyretic properties .

- Anticancer Activity: this compound hydrazones have shown anticancer activities against various cancer cell lines, including leukemic and breast cancer cells . Certain derivatives exhibit remarkable anticancer activity in nanomolar concentrations and extraordinary selectivity for specific cancer lines .

- Antimicrobial Properties: Schiff bases synthesized from 5-chloro-salicylaldehyde have antimicrobial activities .

- Chalcones in Medicinal Chemistry: this compound is used in synthesizing chalcones, which are studied for their potential in treating cancer, inflammation, and diabetes . Some chalcone-based compounds have been approved for clinical use as choleretic, antiulcer, and mucoprotective drugs .

- Pesticide development: this compound derivatives are being explored as potential pesticides due to their fungicidal activities .

Chemical Applications

- Metal Nanoparticle Synthesis: this compound and its derivatives are effective precursors for generating coinage metal nanoparticles (gold, silver, and copper), useful in water purification, sensing, and antibacterial applications .

- Analytical Chemistry: Schiff’s base chelates are used in quantitative analysis as analytical chemical reagents and separation reagents .

- Colorimetric and Fluorescent Sensors: this compound-based Schiff sensors can detect Cu+2 and Al+3 ions .

Biological and Enzymatic Applications

- Catalysis: Schiff’s base and their copper complexes act as catalysts in biological systems, polymers, and dyes . They also exhibit antimicrobial, antifungal, antiviral, and antitumor activities .

- Plant Growth Regulation: These compounds can act as plant growth regulators .

- Enzymatic Activity: They influence enzymatic activity in various biological processes .

Other Applications

This compound derivatives containing α-methylene-γ-butyrolactone moiety

- Fungicidal Activity: These derivatives show potential as pesticides due to their ability to combat plant diseases caused by phytopathogenic fungi and oomycetes .

- Broad-Spectrum Activity: Compound C3, a this compound derivative, exhibits significant in vitro activity against Rhizoctonia solani, Valsa mali, and Phytophthora capsici .

- Comparison with Commercial Fungicides: Compound C3's effectiveness against Rhizoctonia solani is superior to pyraclostrobin and comparable to carbendazim .

- Protective Efficacy: In vivo testing demonstrates that compound C3 provides notable protection against R. solani, surpassing the protection offered by pyraclostrobin .

- Antifungal Mode of Action: Compound C3 alters mycelial morphology and ultrastructure, increases cell membrane permeability, affects respiratory metabolism, and inhibits sclerotia germination, effectively controlling disease .

Tables

Anticancer Activity of this compound Hydrazones

- Study: A study designed and synthesized novel this compound derivatives to evaluate their anticancer activity and selectivity on leukemic cell lines (HL-60, KE-37, K-562, and BV-173), one osteosarcomic cell line (SaOS-2), two breast adenocarcinomic cell lines (MCF-7 and MDA-MB-231), and one healthy cell line (HEK-293) .

- Results: The compounds demonstrated appropriate drug-like properties and anticancer activities across all tested cell lines. Two compounds exhibited remarkable anticancer activity in nanomolar concentrations on leukemic cell lines HL-60 and K-562 and the breast cancer MCF-7 cells, with extraordinary selectivity ranging between 164- and 1254-fold for the same cancer lines .

- Implications: The study indicates that specific substituents on the hydrazone scaffold, such as the 4-methoxy salicylic moiety, phenyl, and pyridinyl rings, are crucial for the anticancer activity and selectivity of this chemical class .

This compound Derivatives as Fungicides

- Study: A series of this compound derivatives containing an α-methylene-γ-butyrolactone moiety were synthesized and evaluated for their fungicidal activities .

- Results: Compound C3 displayed excellent in vitro activity against Rhizoctonia solani, with an EC50 value of 0.65 μg/mL, which is higher than that of pyraclostrobin (EC50 = 1.44 μg/mL) and comparable to that of carbendazim (EC50 = 0.33 μg/mL). The compound also showed good fungicidal activities against Valsa mali and Phytophthora capsici . In vivo experiments demonstrated that compound C3 had a protective efficacy of 84.1% against R. solani at 100 μg/mL, better than pyraclostrobin (78.4%) .

- Implications: The findings support the application of these this compound derivatives as potential pesticides with remarkable and environmentally friendly properties .

This compound in Metal Nanoparticle Synthesis

- Study: Investigated the use of this compound (SD) and its derivatives as precursors for generating coinage metal nanoparticles (NPs) .

- Results: The study found that SD derivatives are effective in synthesizing gold, silver, and copper NPs, which have potential applications in water purification, sensing, and antibacterial activities. The synthetic procedures are simple and can be conducted under mild conditions, allowing the resulting NPs to be tailored for specific properties .

- Implications: The use of SD and its derivatives offers a cost-effective and versatile method for producing metal nanoparticles with various environmental applications .

作用機序

サリチルアルデヒドの作用機序は、アミンとシッフ塩基を形成する能力に関係しています。これは、様々な生化学反応に関与することができます。 サリチルアルデヒドシッフ塩基は、蛍光を示すことが示されており、生化学センサーや光電子デバイスに使用できます . さらに、サリチルアルデヒド誘導体は、がん細胞におけるDNA合成と細胞増殖を阻害することができます .

6. 類似の化合物との比較

サリチルアルデヒドは、3-ヒドロキシベンズアルデヒドや4-ヒドロキシベンズアルデヒドなどの他のヒドロキシベンズアルデヒド異性体と似ています . これは、ユニークなオルトヒドロキシ基によって金属イオンと安定なキレートを形成することができ、分析化学やクマリンの前駆体として特に有用です .

類似の化合物:

- 3-ヒドロキシベンズアルデヒド

- 4-ヒドロキシベンズアルデヒド

- サリチル酸

- ベンズアルデヒド

- サリチルアルドキシム

サリチルアルデヒドのユニークな特性と汎用性は、様々な科学研究と産業における用途において、それを貴重な化合物としています。

類似化合物との比較

Table 1: pKa Values of Selected Aldehydes

Table 2: Fluorescence Properties of this compound Derivatives

| Compound | λex (nm) | λem (nm) | Note |

|---|---|---|---|

| This compound | 325 | 475 | Broad, structureless emission |

| Compound 4 (quinoline) | 360 | 460 | Sharp peak due to conjugation |

Coordination Chemistry

This compound forms stable hydrazone and Schiff base ligands for transition metals. Its Mo(VI)-hydrazone complexes exhibit NMR shifts (δH ~11.5 ppm for phenolic protons) comparable to 3-methoxy-salicylaldehyde derivatives but with distinct electronic effects . In contrast, pyridoxal-derived hydrazones show higher iron-chelating efficacy in hepatocytes, while this compound hydrazones are equally effective in macrophages and reticulocytes .

Table 3: Metal Chelation Efficiency of Hydrazones

| Aldehyde Precursor | Cell Type | Activity (Relative to Pyridoxal) |

|---|---|---|

| This compound | Macrophages | 100% |

| 2-Hydroxy-1-naphthylaldehyde | Reticulocytes | 95% |

| Pyridoxal | Hepatocytes | 150% |

Stability and Isomerism

This compound hydrazones exhibit cis-trans isomerism in aqueous solutions, with the cis isomer being less stable and converting to trans in the solid state . This contrasts with furfural hydrazones, which show minimal isomerization under similar conditions.

生物活性

Salicylaldehyde, also known as 2-hydroxybenzaldehyde, is an organic compound with notable biological activities. Its derivatives and complexes have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. This article synthesizes recent findings on the biological activities of this compound and its derivatives, supported by case studies and data tables.

This compound has the molecular formula C₇H₆O₂ and is characterized by a hydroxyl group (-OH) adjacent to an aldehyde group (-CHO). This structure enables it to participate in various chemical reactions, forming Schiff bases and metal complexes that exhibit enhanced biological activities.

Antimicrobial Activity

This compound and its derivatives have shown significant antimicrobial properties against various pathogens. A study demonstrated that this compound derivatives with halogen substitutions exhibited antibacterial and antifungal activities. The effectiveness varied based on the specific substituents on the aromatic ring .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| 4-Chloro-salicylaldehyde | Escherichia coli | 18 |

| 5-Bromo-salicylaldehyde | Pseudomonas aeruginosa | 20 |

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound derivatives, particularly hydrazones. In vitro studies showed that certain hydrazones derived from this compound exhibited potent cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells.

Case Study: Anticancer Activity of this compound Hydrazones

In a study involving several leukemia cell lines (HL-60, K-562), two hydrazones derived from 4-methoxythis compound demonstrated IC₅₀ values as low as 0.03 μM, significantly lower than traditional chemotherapeutics like Melphalan . The selectivity index (SI) for these compounds ranged from 2 to 1254, indicating a promising therapeutic window.

Table 2: Cytotoxicity of this compound Hydrazones

| Compound ID | Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| Compound 12 | K-562 | 0.03 | 350 |

| Compound 14 | HL-60 | 0.04 | 258 |

| Compound 13 | SaOS-2 | 0.06 | 14 |

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammatory responses in animal models, particularly through the modulation of nitric oxide production and cytokine release .

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound | Model | Effect Observed |

|---|---|---|

| This compound | Acetic acid-induced writhing in mice | Significant inhibition |

| This compound Hydrazone | Formalin test in rats | Reduced response |

Antifungal Activity

The antifungal activity of this compound has also been explored. A recent study showed that this compound effectively inhibited the growth of Aspergillus flavus, a common agricultural pathogen, when used as a fumigant at concentrations ranging from 0.1 to 1.0 mM .

Table 4: Antifungal Efficacy of this compound

| Concentration (mM) | Fungal Species | Growth Inhibition (%) |

|---|---|---|

| 0.1 | Aspergillus flavus | 30 |

| 0.5 | Aspergillus flavus | 70 |

| 1.0 | Aspergillus flavus | >90 |

Q & A

Q. Methodological Tip :

- Use deuterated solvents for NMR to avoid interference from proton exchange in hydrogen-bonded systems.

- For UV-Vis, calibrate measurements against solvent baselines to isolate π→π* transitions.

How do intramolecular hydrogen bonding and substituent effects influence the stability and reactivity of this compound derivatives?

Advanced Research Question

Intramolecular hydrogen bonds (H-bonds) between the hydroxyl (-OH) and aldehyde (-CHO) groups in this compound significantly stabilize its conformers. Substituents like -NO₂ or -OH at meta or para positions alter H-bond strength by 20–35%, as shown via DFT (B3LYP/6-311+G(d,p)) and MP2/aug-cc-pVDZ calculations. For example, 5-nitro-salicylaldehyde exhibits stronger H-bonds (∼80% contribution from H-bond energy) compared to unsubstituted derivatives due to electron-withdrawing effects . Homodesmotic reaction analysis reveals that substituent effects can account for up to 31% of energy differences in disubstituted benzene analogs .

Q. Methodological Tip :

- Use homodesmotic reactions to isolate substituent effects from H-bond contributions.

- Validate computational results with experimental IR and NMR data (e.g., downfield shifts in -OH protons indicate H-bond strength) .

How can researchers address discrepancies in detecting this compound in ecological studies?

Advanced Research Question

Discrepancies arise in ecological detection due to variable salicin intake by organisms. For instance, P. vulgatissima beetles feeding on Salix dasyclados (high salicin) release this compound in feces and cuticles, while those on S. viminalis (low salicin) do not . Methodological solutions include:

- Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring to detect trace this compound.

- Controlled feeding experiments to standardize salicin intake.

- Quantifying fecal vs. glandular emission pathways to avoid contamination artifacts .

Q. Methodological Tip :

- Include negative controls (e.g., undamaged plant samples) to confirm this compound originates from the organism, not the host plant .

What experimental designs are effective for studying this compound as a fluorescent probe for Mg²⁺ in nutrient solutions?

Advanced Research Question

this compound-based fluorescent probes bind Mg²⁺ via chelation, causing fluorescence enhancement. Key steps include:

Probe Synthesis : Condense this compound with morpholine derivatives to form Schiff bases .

Selectivity Testing : Evaluate interference from ions like Fe³⁺ or Cu²⁺ using competitive binding assays.

Quantitative Analysis : Use microspectrophotometry for low-concentration detection (RMSE: 5.78 μmol/L) .

Q. Methodological Tip :

How can computational methods resolve contradictions in substituent effect studies on this compound derivatives?

Advanced Research Question

Contradictions often stem from overlapping H-bond and substituent effects. To disentangle these:

Energy Decomposition : Use methods like SAPT (Symmetry-Adapted Perturbation Theory) to partition H-bond and substituent contributions .

Conformational Analysis : Compare open vs. H-bonded conformers (e.g., this compound Conformations I and II) to isolate electronic effects .

Benchmarking : Validate DFT/MP2 results against crystallographic data (e.g., bond lengths and angles) .

Q. Methodological Tip :

What protocols ensure reproducibility in synthesizing this compound-derived Schiff bases?

Basic Research Question

For reproducible synthesis:

Reimer-Tiemann Reaction : Optimize reaction conditions (pH 9–10, 60°C) to enhance yield .

Purification : Use column chromatography with silica gel (ethyl acetate/hexane eluent) to isolate pure Schiff bases.

Characterization : Confirm structures via ¹H/¹³C NMR and elemental analysis .

Q. Methodological Tip :

How do researchers analyze π-electron delocalization in this compound azine?

Advanced Research Question

UV spectroscopy and theoretical calculations (e.g., PPP method) reveal π→π* transitions. For this compound azine, delocalization extends across the conjugated system, with ionization potentials and two-center integrals critical to transition energies . Chelation with metals further alters delocalization, detectable via spectral shifts.

Q. Methodological Tip :

- Compare experimental UV spectra with computed excitation energies to validate delocalization models .

What strategies minimize sampling errors in this compound quantification?

Basic Research Question

Follow ISO-compliant protocols:

- Subsampling : Use riffle splitters to ensure representative aliquots from bulk samples.

- Error Estimation : Calculate sampling errors via Ingamells’ constant (e.g., sFE < 5% for reliable results) .

- Documentation : Report sampling plans, transport conditions, and pre-treatment steps (e.g., drying) .

Q. Methodological Tip :

- Use robotic subsampling for high-throughput studies to reduce human error .

How do ecological factors influence this compound detection in insect-plant interactions?

Advanced Research Question

this compound emission depends on host plant salicin content and insect metabolism. For example:

- Larvae of Chrysomela species sequester salicin and oxidize it in glands, while P. vulgatissima adults release it via fecal pathways .

- Detect emission pathways using headspace collection coupled with GC-MS.

Q. Methodological Tip :

- Conduct feeding assays with isotopically labeled salicin to trace metabolic pathways .

What statistical approaches validate this compound’s role in multivariate biological assays?

Advanced Research Question

Use multivariate ANOVA to account for confounding variables (e.g., pH, temperature). For dose-response studies, apply non-linear regression (e.g., Hill equation) to model Mg²⁺-probe binding . Report confidence intervals and p-values to address variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。